Lipophilicity vs. Unsubstituted Parent Hydantoin
The target compound exhibits a computed XLogP3‑AA of 0.3, which is 1.5 log units higher than that of the unsubstituted 3‑(2,5‑dioxoimidazolidin‑4‑yl)propanoic acid (CAS 5624‑26‑0; XLogP3‑AA = −1.2) [1][2]. This increase reflects the lipophilic contribution of the benzodioxol‑5‑ylmethyl moiety and indicates substantially greater membrane permeability potential.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 3‑(2,5‑Dioxoimidazolidin‑4‑yl)propanoic acid (CAS 5624‑26‑0): XLogP3‑AA = −1.2 |
| Quantified Difference | ΔXLogP3‑AA = +1.5 (target more lipophilic) |
| Conditions | XLogP3 3.0 algorithm, PubChem 2021.05.07/2025.09.15 release |
Why This Matters
A 1.5‑log‑unit increase in XLogP3 translates to an approximately 30‑fold higher predicted octanol‑water partition coefficient, which directly influences solubility, permeability, and protein‑binding profiles relevant to in‑vitro assay design and lead optimization.
- [1] PubChem Compound Summary, CID 45599019: XLogP3-AA = 0.3. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary, CID 782: XLogP3-AA = −1.2. National Center for Biotechnology Information, 2026. View Source
